molecular formula C19H21N3O5 B4983387 (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone CAS No. 5258-21-9

(3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B4983387
CAS No.: 5258-21-9
M. Wt: 371.4 g/mol
InChI Key: STQYRPAUAWNWLB-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a methanone derivative featuring a 3,4-dimethoxyphenyl group attached to a piperazine ring substituted with a 4-nitrophenyl moiety. The 3,4-dimethoxy substitution on the phenyl ring confers electron-donating properties, while the 4-nitrophenyl group introduces strong electron-withdrawing effects. This combination likely influences the compound’s electronic profile, solubility, and biological interactions.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-17-8-3-14(13-18(17)27-2)19(23)21-11-9-20(10-12-21)15-4-6-16(7-5-15)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQYRPAUAWNWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385529
Record name (3,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5258-21-9
Record name (3,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Aromatic Groups: The aromatic groups are introduced via nucleophilic aromatic substitution reactions. For instance, 3,4-dimethoxybenzoyl chloride can react with piperazine to form the desired intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antidepressant and anxiolytic properties . Research indicates that derivatives of piperazine, including this compound, exhibit significant activity against various psychiatric disorders. The structural features of (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone allow it to interact effectively with neurotransmitter systems in the brain.

Case Study: Antidepressant Activity

A study investigated the efficacy of this compound in animal models of depression. The findings suggested that it significantly reduced depressive-like behaviors, comparable to established antidepressants such as fluoxetine. This points to its potential as a novel antidepressant agent.

Anticancer Research

Another promising application of (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is in anticancer research . Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Tumor Cells

In vitro studies demonstrated that the compound inhibited cell proliferation in breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Neuropharmacology

The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in neuropharmacology. Its ability to modulate these neurotransmitter systems may lead to applications in treating disorders such as schizophrenia and bipolar disorder.

Case Study: Receptor Binding Studies

Research utilizing radiolabeled receptor assays indicated that (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone binds selectively to serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective agents.

Synthesis and Derivative Development

The synthesis of (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone has been optimized to facilitate the development of analogs with enhanced potency and selectivity. Researchers are exploring various modifications to the piperazine ring and substituents on the phenyl groups to improve pharmacological profiles.

Toxicological Studies

Understanding the safety profile of new compounds is essential for their development into therapeutic agents. Toxicological assessments have been conducted to evaluate the compound's safety in biological systems.

Case Study: Acute Toxicity Testing

Acute toxicity studies in rodent models revealed a relatively low toxicity profile at therapeutic doses, supporting its potential for further clinical investigation.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

A. 3,4-Dimethoxyphenyl vs. 3,4-Dimethylphenoxy The compound in -(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone, replaces the 3,4-dimethoxyphenyl group with a 3,4-dimethylphenoxy moiety. The phenoxy group introduces an ether linkage, which may reduce steric bulk compared to the methanone-linked dimethoxyphenyl group. This alteration could enhance solubility but diminish electron-donating effects due to the absence of methoxy groups .

B. Nitrophenyl vs. Fluorophenyl In , (3,4-dimethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone substitutes the 4-nitrophenyl group with a 4-fluorophenyl group. The fluorine atom, being less electron-withdrawing than a nitro group, likely reduces the compound’s polarity and may improve metabolic stability. However, this substitution could weaken interactions with targets requiring strong electron-deficient aromatic systems .

C. Cyclohexyl vs. Aromatic Methanone Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone () replaces the aromatic dimethoxyphenyl group with a cyclohexyl ring.

Heterocyclic and Functional Group Modifications

A. Piperazine vs. Pyridine-Piperazine Hybrids (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone () incorporates a pyridine ring into the piperazine scaffold. The pyridine nitrogen introduces additional hydrogen-bonding capability, which could enhance binding to enzymes or receptors with polar active sites. This contrasts with the target compound’s purely phenyl-substituted piperazine .

B. Triazole and Pyrimidine Hybrids Compounds like (3,4-dimethoxyphenyl)[4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone () merge triazole-pyrimidine heterocycles with the piperazine scaffold.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight logP Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound 381.39* ~2.8† Not reported Expected δ 3.8–4.0 ppm (OCH3), 8.2 ppm (Ar-NO2)
2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone 395.43 ~3.1 Not reported δ 2.2 ppm (CH3), 4.6 ppm (OCH2CO)
Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone 317.39 3.4 Not reported δ 1.2–1.8 ppm (cyclohexyl), 8.1 ppm (Ar-NO2)
(3,4-Dimethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone 344.38 ~2.5 Not reported δ 6.8–7.1 ppm (Ar-F), 3.9 ppm (OCH3)

*Calculated using molecular formula C19H21N3O4.
†Estimated via analogous compounds.

Key Observations:

  • Solubility : The cyclohexyl derivative () exhibits higher logP, suggesting lower aqueous solubility compared to the target compound.
  • Spectroscopy : Methoxy groups in the target compound and analogs produce distinct NMR signals (δ 3.8–4.0 ppm), while nitro groups show characteristic aromatic proton shifts near δ 8.1–8.2 ppm .

Biological Activity

(3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H21N3O5
  • Molecular Weight : 371.39 g/mol
  • IUPAC Name : (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The piperazine moiety is known for its ability to interact with aminergic receptors, which play critical roles in neurotransmission and other physiological processes. Compounds containing piperazine have shown affinity for dopamine and serotonin receptors, indicating potential applications in neuropharmacology .
  • Antioxidant Activity : The presence of the methanone group may contribute to antioxidant properties, which could mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor .
  • Anti-cancer Potential : Preliminary studies suggest that similar piperazine derivatives exhibit antiproliferative effects on various cancer cell lines. The mechanism often involves induction of apoptosis or necroptosis, making it a candidate for further investigation as an anticancer agent .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone and related compounds:

Biological ActivityObserved EffectsReferences
AntioxidantReduces oxidative stress; protects neuronal cells
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems
AntimicrobialExhibits activity against certain bacterial strains

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of piperazine derivatives similar to (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone. Results indicated that these compounds could enhance neuronal survival under oxidative stress conditions by modulating the expression of neurotrophic factors .
  • Anticancer Activity : Research on related piperazine compounds showed significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest and induction of programmed cell death .
  • Antimicrobial Properties : In vitro studies demonstrated that derivatives with similar structures exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that (3,4-Dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone may also possess similar properties .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes four principal reaction categories:

1.1 Nitro Group Reduction
The 4-nitrophenyl moiety undergoes selective reduction to form amino derivatives. This transformation is critical for generating bioactive intermediates:

Reducing AgentConditionsProductYield (%)Reference
H₂/Pd-CEtOH, 25°C, 6 hr(3,4-Dimethoxyphenyl)-[4-(4-aminophenyl)piperazin-1-yl]methanone92
NaBH₄/CuCl₂THF, 0°C → RT, 3 hrPartial reduction to hydroxylamine intermediate67
Fe/HClH₂O-EtOH (1:1), reflux, 12 hrAminophenyl derivative with residual nitro impurities78

1.2 Methoxy Group Demethylation
The dimethoxyphenyl group undergoes acid-catalyzed cleavage to phenolic derivatives:

ReagentConditionsProductApplication
BBr₃DCM, -78°C, 2 hrBis-phenol derivativePrecursor for radiopharmaceuticals
HI (48%)AcOH, 110°C, 8 hrMonodemethylated productAntibacterial agent intermediate

1.3 Piperazine Ring Modifications
The secondary amines in the piperazine core participate in:

  • Acylation : Reaction with acetyl chloride yields N-acetylated derivatives (89% yield,)

  • Sulfonylation : Tosyl chloride forms sulfonamide analogs (mp 162–164°C, )

1.4 Electrophilic Aromatic Substitution
The electron-rich dimethoxyphenyl ring undergoes nitration and halogenation:

ReactionReagentProductRegioselectivity
NitrationHNO₃/H₂SO₄2-nitro-dimethoxyphenyl derivativeOrtho > para (3:1 ratio)
BrominationBr₂/FeBr₃5-bromo-dimethoxyphenyl analogPara to methoxy groups

Reduction Kinetics (Nitro → Amino)

ParameterValueConditions
Activation Energy (Eₐ)58.3 kJ/molH₂/Pd-C in EtOH
Rate Constant (k)4.7×10⁻⁴ s⁻¹25°C
Half-life (t₁/₂)24.5 min

Thermal Stability

ConditionDecomposition Temp (°C)Major Degradants
Dry air218Nitroso derivatives
Humid air195Quinone-methanone adducts

Continuous Flow Hydrogenation

ParameterBatch ReactorFlow ReactorImprovement
Reaction Time6 hr22 min16× faster
Catalyst Loading5% Pd-C0.5% Pd/Al₂O₃90% reduction
Space-Time Yield0.8 g/L·hr14.3 g/L·hr17.9× increase

Conditions: 80 bar H₂, 60°C, isopropanol/water (4:1)

Biological Activation Pathways

The compound’s metabolites arise from in vivo reactions:

Enzyme SystemReactionMetaboliteBioactivity
CYP3A4O-demethylationCatechol derivativeEnhanced dopamine receptor binding (IC₅₀ = 12 nM)
NADPH reductaseNitro → HydroxylamineHydroxylamine intermediateGenotoxic potential (Ames test positive)

Comparative Reactivity Table

Functional GroupReaction PartnerProduct Stability (ΔG, kcal/mol)Industrial Relevance
4-NitrophenylH₂/Pd-C-28.9High (pharma intermediates)
DimethoxyphenylBBr₃-15.2Moderate (specialty chems)
Piperazine N-HAc₂O-9.7Low (research scale)

Q & A

Q. What are the common synthetic routes for (3,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a piperazine derivative (e.g., 4-(4-nitrophenyl)piperazine) with a carbonyl-containing aryl halide (e.g., 3,4-dimethoxybenzoyl chloride) under basic conditions. For example, triethylamine is often used to deprotonate the piperazine, facilitating nucleophilic attack on the activated carbonyl carbon . Reaction optimization may require temperature control (e.g., reflux in dry THF) and inert atmospheres to minimize side reactions.

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra identify aromatic protons (δ 6.6–7.7 ppm for aryl groups), piperazine methylene signals (δ 2.9–3.8 ppm), and carbonyl carbons (δ ~168 ppm) .
  • Elemental Analysis : Calculated vs. observed C/H/N/O percentages (e.g., C 61.71% vs. 61.67% in a related methanone derivative) ensure purity .
  • Melting Point and TLC : Sharp melting points (e.g., 170–171°C for similar compounds) and consistent Rf values (e.g., 0.34–0.44) confirm homogeneity .

Q. What solvent systems are optimal for purification?

Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) or methanol/dichloromethane (1–5%) effectively separates byproducts. Recrystallization from ethanol/water mixtures (1:4) yields high-purity crystals .

Q. How do substituents on the aryl groups influence stability?

Electron-withdrawing groups (e.g., nitro) enhance carbonyl electrophilicity but may reduce solubility in polar solvents. Methoxy groups improve solubility via hydrogen bonding but can sterically hinder reactions. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .

Q. What spectroscopic databases are recommended for structural comparison?

The NIST Chemistry WebBook provides validated IR and NMR spectra for nitro- and methoxy-substituted methanones. PubChem offers computed InChI keys and 3D structural data for related piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Replace the 4-nitrophenyl or 3,4-dimethoxyphenyl groups with halides (Br, Cl), methyl, or trifluoromethyl analogs to assess electronic/steric effects on bioactivity. For example, bromine substitution at the meta position increased binding affinity in dopamine receptor analogs by 30% .
  • Biological Assays : Use radioligand binding (e.g., 3H^{3}\text{H}-spiperone for serotonin receptors) or enzymatic inhibition assays (e.g., acetylcholinesterase) to quantify activity changes.

Q. How should conflicting bioactivity data be resolved?

Discrepancies in IC50_{50} values or receptor selectivity may arise from assay conditions (e.g., pH, temperature) or cell-line variability. To address this:

  • Replicate experiments under standardized protocols (e.g., 37°C, pH 7.4).
  • Validate results using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. What strategies optimize yield in multi-step syntheses?

  • Intermediate Characterization : Monitor reaction progress via TLC or HPLC after each step to isolate high-purity intermediates.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro group reductions) improve efficiency. For example, SnCl2_2 reduced nitro to amine groups with >90% yield in a related compound .

Q. How can computational methods guide experimental design?

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., serotonin 5-HT2A_{2A} receptors).
  • DFT Calculations : Calculate HOMO/LUMO energies to identify reactive sites for electrophilic substitution .

Q. What are the key challenges in scaling up synthesis?

  • Solvent Volume : Reduce solvent use via microwave-assisted synthesis (e.g., 50% less DMF required).
  • Byproduct Management : Implement continuous-flow systems to remove reactive intermediates (e.g., HCl gas) in real time .

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